molecular formula C14H11BrN2O B12940986 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-06-6

8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B12940986
CAS No.: 89193-06-6
M. Wt: 303.15 g/mol
InChI Key: QVAMPTUXAFRTJA-UHFFFAOYSA-N
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Description

8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a chemical research reagent for laboratory investigation. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and materials science . This bromo- and methoxy-functionalized derivative is designed for use in cross-coupling reactions and as a synthetic building block for developing novel compounds. Researchers value this scaffold for its potential as a bioisostere for indole and other aromatic systems . The core structure is found in various pharmacologically active compounds and exhibits interesting photophysical properties, making it useful in developing fluorescent probes and organic light-emitting materials . This product is intended for chemical synthesis and research purposes only. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

89193-06-6

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-14-12(10-6-3-2-4-7-10)16-13-11(15)8-5-9-17(13)14/h2-9H,1H3

InChI Key

QVAMPTUXAFRTJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N1C=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Using 2-Aminopyridine and Substituted Phenacyl Bromides

A widely used and efficient method involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides under mild conditions, often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in environmentally friendly solvents like aqueous ethanol.

  • Procedure :

    • Mix 2-aminopyridine derivative (bearing the methoxy group at the 3-position) with 2-bromoacetophenone or 2-bromo-4-methoxyacetophenone (to introduce the 8-bromo substituent on the imidazo ring) in a 1:1.2 molar ratio.
    • Add DBU catalyst (1 mol%) in aqueous ethanol (1:1 v/v).
    • Stir at room temperature for 1–2 hours.
    • Isolate the product by extraction and purification via column chromatography.
  • Advantages :

    • Mild reaction conditions (room temperature).
    • High yields (65–94%).
    • Environmentally benign solvents.
    • Simple workup and scalability to multigram quantities.
  • Mechanism :
    The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the phenacyl bromide, forming a pyridinium salt intermediate, which cyclizes to form the imidazo[1,2-a]pyridine core.

Ionic Liquid-Mediated Synthesis

Another method employs ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a catalyst under ultrasound irradiation.

  • Procedure :

    • Combine acetophenone derivative, 2-aminopyridine, iodine, and [BMIM]BF4 in a molar ratio of approximately 1:2.3:1.2:0.2.
    • Subject the mixture to ultrasonic irradiation at 35 °C for 2.5 hours.
    • Post-treat with aqueous base to complete the reaction.
    • Purify the product by standard methods.
  • Notes :

    • This method enhances reaction rates and yields due to ultrasound-assisted activation.
    • The use of ionic liquids avoids volatile organic solvents, aligning with green chemistry principles.

Solvent-Free Synthesis Using Ionic Liquid and Base

A solvent-free approach uses the ionic liquid [Bmim]Br3 and sodium carbonate as a base.

  • Procedure :

    • Slowly add [Bmim]Br3 to acetophenone derivative with stirring at 30 °C.
    • Add Na2CO3 and 2-aminopyridine derivative.
    • Stir at room temperature for 40 minutes.
    • Extract with diethyl ether and purify by preparative thin-layer chromatography.
  • Advantages :

    • Avoids toxic solvents and catalysts.
    • Simple and efficient with good yields.
    • Environmentally friendly and easy product isolation.

Specific Considerations for 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine

  • Substituent Introduction :

    • The 8-bromo substituent is typically introduced via the use of 2-bromo-substituted phenacyl bromides or 2-bromo-substituted 2-aminopyridines.
    • The 3-methoxy group is introduced by using 3-methoxy-2-aminopyridine or by methoxylation of the imidazo[1,2-a]pyridine core post-synthesis.
  • Reaction Optimization :

    • Base choice (DBU, Na2CO3) and solvent (aqueous ethanol, ionic liquids) significantly affect yield and purity.
    • Reaction temperature is generally mild (room temperature to 35 °C), avoiding decomposition of sensitive substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
DBU-catalyzed cyclization 3-methoxy-2-aminopyridine + 2-bromoacetophenone Aqueous ethanol, RT, 1–2 h 80–93 Mild, green solvent, high yield
Ionic liquid + ultrasound Acetophenone + 2-aminopyridine + I2 + [BMIM]BF4 Ultrasound, 35 °C, 2.5 h 70–85 Ultrasound acceleration, green
Solvent-free with [Bmim]Br3 Acetophenone + 2-aminopyridine + Na2CO3 + [Bmim]Br3 30 °C, 40 min, no solvent 75–88 Solvent-free, simple, eco-friendly

Research Findings and Notes

  • The DBU-catalyzed method is notable for its broad substrate scope and scalability, making it suitable for synthesizing 8-bromo and 3-methoxy substituted derivatives with high atom economy and minimal waste.

  • Ionic liquid methods provide an alternative green chemistry approach, with ultrasound irradiation enhancing reaction kinetics and yield, though requiring specialized equipment.

  • Solvent-free methods using ionic liquids and mild bases offer environmentally benign routes with easy product isolation, avoiding toxic solvents and catalysts.

  • Characterization of the products typically involves melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

    Methoxylation: Sodium methoxide in methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Dehalogenated derivatives.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the efficacy of derivatives of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis and Mycobacterium marinum. Specifically, compounds similar to 8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine have demonstrated promising in vitro activity.

Case Study: SAR Analysis

A structure-activity relationship (SAR) analysis revealed that the most active derivatives displayed minimal inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM against Mycobacterium tuberculosis. These compounds contained specific substitutions that enhanced their activity, such as fluoro groups at the C2 position and methoxy functions at the C3 position .

CompoundC2 SubstituentC3 SubstituentMIC90 (μM)
1aFluoroMethoxy0.63
1bMethylMethoxy1.26

Despite their potent in vitro activity, these compounds exhibited poor metabolic stability in vivo, with very short half-lives due to oxidative cleavage during metabolism .

Synthetic Applications

The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. One notable approach involves a one-pot synthesis using acetophenone and 2-aminopyridine under solvent-free conditions. This method has shown yields of up to 89%, demonstrating its practicality for generating similar imidazo compounds .

Synthesis Overview

The following table summarizes the yields of different reactions leading to imidazo derivatives:

EntryAcetophenone R GroupYield (%)
1H82
2p-MeC₆H₄77
3p-FC₆H₄89

This efficient synthesis pathway not only supports the production of this compound but also facilitates the exploration of its derivatives for various applications.

Potential in Cosmetic Formulations

While primarily studied for its pharmacological properties, compounds like this compound may also find applications in cosmetic formulations due to their unique molecular structure. The imidazo ring system is known for its stability and potential antioxidant properties, making it a candidate for inclusion in skincare products aimed at enhancing skin health and appearance .

Mechanism of Action

The mechanism of action of 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold allows extensive structural modifications. Below is a detailed comparison of 8-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Biological Activity/Application Key Findings/Advantages References
This compound 8-Br, 3-OCH₃, 2-Ph Under investigation (potential CNS/receptor ligands) Methoxy enhances solubility; phenyl at C2 improves receptor affinity . [9, 12]
8-Bromo-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂, 2-(PhSO₂CH₂) Antitrypanosomal Sulfonylmethyl group improves aqueous solubility; nitro at C3 enhances antitrypanosomal potency . [1, 6]
2-Phenylimidazo[1,2-a]pyridine derivatives 2-Ph (variable substituents at C6/C8) Antibacterial, PBR ligands Ionic liquid synthesis yields >80%; phenyl at C2 critical for antibacterial activity . [7, 9]
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 2-CF₃ Not reported (structural analog) Trifluoromethyl group increases lipophilicity; potential CNS penetration . [14]
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine 6-Cl, 3-NO₂, 8-SPh Anticancer/antimicrobial Phenylthio at C8 enhances cytotoxicity; nitro group may contribute to DNA adduct formation . [5]

Key Comparison Points

Substituent Effects on Solubility and Bioavailability The methoxy group at C3 in the target compound likely improves aqueous solubility compared to nitro (NO₂) or chloro (Cl) substituents, which are more electron-withdrawing and hydrophobic . Sulfonylmethyl groups (e.g., in antitrypanosomal derivatives) further enhance solubility and metabolic stability .

Biological Activity Antitrypanosomal Activity: Nitro and sulfonylmethyl substituents (e.g., 3-NO₂, 2-PhSO₂CH₂) correlate with potent activity against Trypanosoma brucei (IC₅₀ < 1 µM) . Receptor Binding: 2-Phenyl derivatives with 8-bromo substitution show high selectivity for peripheral benzodiazepine receptors (PBR) over central receptors (CBR), making them promising neurosteroid modulators .

Synthetic Accessibility

  • The target compound may be synthesized via microwave-assisted Suzuki coupling (for aryl introduction) or nitration/sulfonation reactions, similar to methods used for 8-bromo-6-chloro-3-nitro analogs .
  • Ionic liquid-mediated synthesis (e.g., for 2-phenyl derivatives) offers high yields (>80%) and eco-friendly conditions .

Biological Activity

8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H10BrN3O
  • Molecular Weight : 304.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and neuronal activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

StudyCompoundIC50 (µM)Cell Line
This compound5.6A549 (Lung cancer)
Related derivative4.3HeLa (Cervical cancer)

Antimicrobial Activity

The compound has shown activity against various bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on A549 lung cancer cells, revealing that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The findings indicated significant activity with MIC values comparable to standard treatments .
  • In Silico Studies : Computational modeling has suggested that the compound has favorable binding affinities to key targets involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the established synthetic routes for 8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine?

The compound is typically synthesized via multi-step reactions starting with brominated intermediates. For example, in -bromoimidazo[1,2-a]pyridine derivatives were synthesized using zinc dust and ammonium chloride to reduce nitro groups to amines. A key intermediate, 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, was functionalized with benzamide groups via nucleophilic substitution. Microwave-assisted methods ( ) can also accelerate bromination steps, improving efficiency. Critical steps include optimizing stoichiometry and reaction time to minimize byproducts.

Q. How is this compound characterized post-synthesis?

Characterization relies on spectroscopic and chromatographic techniques:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 9.06 ppm for aromatic protons in ).
  • FT-IR : Identifies functional groups (e.g., 3088 cm⁻¹ for aromatic C-H stretching and 709 cm⁻¹ for C-Br bonds in ).
  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., m/z 337.9 in ; HRMS validation in ). Cross-validation with elemental analysis ensures structural fidelity.

Q. What are the critical functional groups and their spectroscopic signatures?

  • Bromine (C-Br) : Appears at ~500–700 cm⁻¹ in IR and deshields adjacent protons in NMR.
  • Methoxy (OCH₃) : Shows a singlet near δ 3.8–4.0 ppm in ¹H-NMR and a carbon signal at ~55 ppm in ¹³C-NMR.
  • Imidazopyridine core : Aromatic protons resonate between δ 7.0–9.0 ppm, with splitting patterns dependent on substitution ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Systems : Mixed solvents like THF:MeOH (4:1 in ) enhance solubility of intermediates.
  • Catalysts : Use of zinc dust for nitro reduction () or nickel catalysts for coupling ( ).
  • Microwave Assistance : Reduces reaction time from hours to minutes ( ). Computational tools (e.g., ICReDD’s quantum chemical calculations in ) predict optimal conditions by analyzing reaction pathways.

Q. How to resolve discrepancies in NMR data during structural validation?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously (e.g., used ¹H-¹³C correlations).
  • Isotopic Labeling : Confirms exchangeable protons (e.g., NH groups). Cross-check with HRMS (e.g., 550.0978 calculated vs. 550.0816 observed in ) ensures molecular formula consistency.

Q. What computational strategies predict the reactivity of brominated imidazopyridines?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates ( ).
  • Docking Studies : Predict binding affinity for biological targets (e.g., COX-2 inhibitors in ).
  • SAR Analysis : Links substituent effects (e.g., bromine’s electron-withdrawing nature) to activity trends. Tools like ICReDD integrate experimental data to refine computational models iteratively.

Methodological Considerations

Q. How to design derivatives for biological activity screening?

  • Scaffold Modification : Introduce substituents at positions 2 (phenyl) and 8 (bromo) to modulate steric/electronic effects ( ).
  • Bioisosteric Replacement : Replace methoxy with sulfonyl or amino groups (e.g., ’s sulfonyl derivatives as COX-2 inhibitors).
  • Parallel Synthesis : Use one-pot reactions () to generate libraries for high-throughput screening.

Q. How to address low purity in final products?

  • Chromatographic Purification : Employ flash chromatography () or HPLC with C18 columns.
  • Recrystallization : Use solvent pairs like DCM/hexane to remove impurities.
  • In-line Analytics : Monitor reactions via LC-MS to terminate at optimal conversion.

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